molecular formula C17H15N3O4S B12015226 Ethyl (2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate

Ethyl (2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate

Cat. No.: B12015226
M. Wt: 357.4 g/mol
InChI Key: WQUZIOGYOBFLDH-UHFFFAOYSA-N
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Description

Ethyl (2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate is a complex organic compound featuring a unique structure that combines an indole ring, a thienyl group, and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Thienyl Group: The thienyl group is introduced through a Friedel-Crafts acylation reaction, where thiophene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrazone Formation: The hydrazone moiety is formed by reacting the indole derivative with thienylcarbonyl hydrazine under reflux conditions in an appropriate solvent such as ethanol.

    Esterification: Finally, the ester group is introduced by reacting the hydrazone derivative with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and indole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thienyl group.

    Reduction: Formation of alcohol derivatives from the carbonyl groups.

    Substitution: Formation of amides or thioesters from the ester group.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl (2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s hydrazone moiety is known for its biological activity, including antimicrobial and anticancer properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a drug candidate. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for the treatment of various diseases.

Industry

In the material science industry, the compound’s unique electronic properties are being studied for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of Ethyl (2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The hydrazone moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The indole and thienyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2-oxo-3-(phenylhydrazono)-2,3-dihydro-1H-indol-1-YL)acetate: Similar structure but with a phenyl group instead of a thienyl group.

    Ethyl (2-oxo-3-((2-furylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate: Similar structure but with a furyl group instead of a thienyl group.

Uniqueness

Ethyl (2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate is unique due to the presence of the thienyl group, which imparts distinct electronic properties and reactivity compared to its phenyl and furyl analogs. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 2-[2-hydroxy-3-(thiophene-2-carbonyldiazenyl)indol-1-yl]acetate

InChI

InChI=1S/C17H15N3O4S/c1-2-24-14(21)10-20-12-7-4-3-6-11(12)15(17(20)23)18-19-16(22)13-8-5-9-25-13/h3-9,23H,2,10H2,1H3

InChI Key

WQUZIOGYOBFLDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CS3

Origin of Product

United States

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